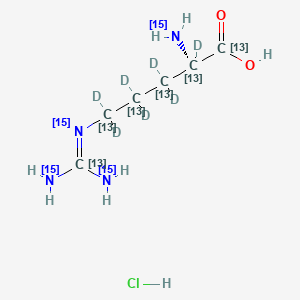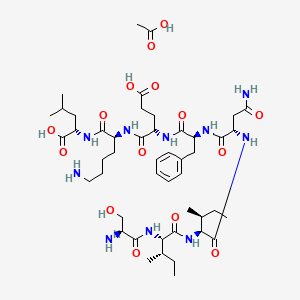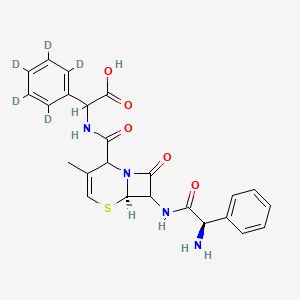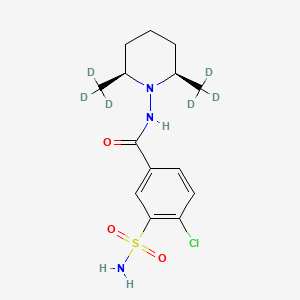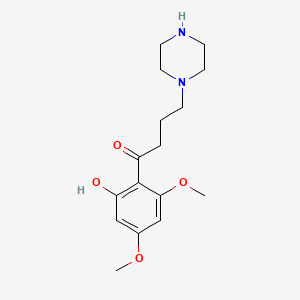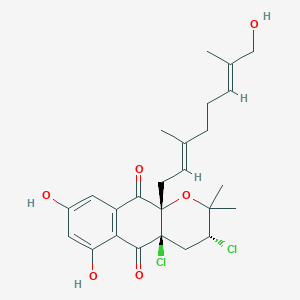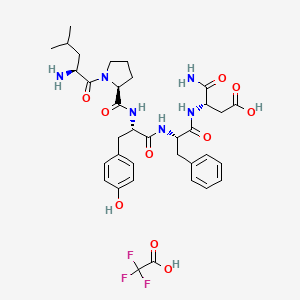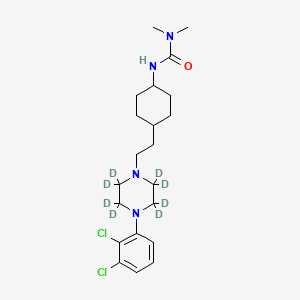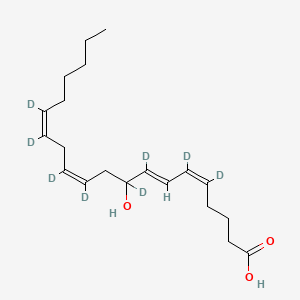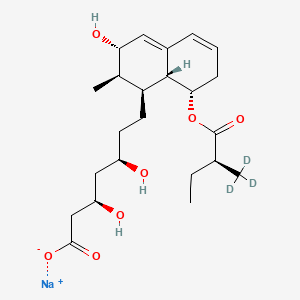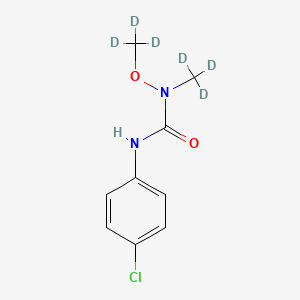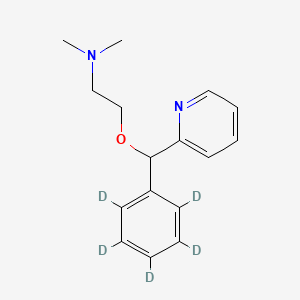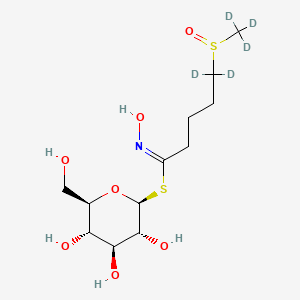
Desulfo Glucoraphanin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desulfo Glucoraphanin-d5 is a deuterated form of desulfo glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli. This compound is of significant interest due to its potential health benefits, particularly its role in the formation of sulforaphane, a compound known for its anticancer and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desulfo Glucoraphanin-d5 can be synthesized through the desulfation of glucoraphanin. The process involves the removal of the sulfate group from glucoraphanin, typically using enzymatic or chemical methods. The deuterated form is achieved by incorporating deuterium atoms into the molecule during the synthesis process .
Industrial Production Methods: Industrial production of desulfo glucoraphanin involves the extraction of glucoraphanin from cruciferous vegetables, followed by desulfation. The extraction process often uses solvents such as methanol or water, and the desulfation is carried out using specific enzymes or chemical reagents .
Análisis De Reacciones Químicas
Types of Reactions: Desulfo Glucoraphanin-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of desulfo glucoraphanin by myrosinase produces sulforaphane, a compound with significant biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include myrosinase for hydrolysis, and various oxidizing and reducing agents for other reactions. The conditions for these reactions typically involve specific pH levels and temperatures to optimize the reaction rates .
Major Products Formed: The major product formed from the hydrolysis of this compound is sulforaphane. Other products can include various nitriles and isothiocyanates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Desulfo Glucoraphanin-d5 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of glucosinolate hydrolysis and the formation of bioactive compounds. In biology and medicine, it is investigated for its potential health benefits, including its anticancer and antimicrobial properties. The compound is also used in the food industry to enhance the nutritional value of cruciferous vegetables .
Mecanismo De Acción
The mechanism of action of desulfo glucoraphanin-d5 involves its hydrolysis by the enzyme myrosinase to produce sulforaphane. Sulforaphane exerts its effects by modulating various molecular targets and pathways, including the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Comparación Con Compuestos Similares
Desulfo Glucoraphanin-d5 is similar to other glucosinolates such as sinigrin, glucobrassicin, and glucoiberin. its uniqueness lies in its deuterated form, which allows for more precise studies in research applications. The deuterium atoms in this compound provide a distinct advantage in tracing and studying metabolic pathways .
List of Similar Compounds:- Sinigrin
- Glucobrassicin
- Glucoiberin
- Glucoraphasatin
This compound stands out due to its specific applications in research and its potential health benefits, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C12H23NO7S2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5,5-dideuterio-N-hydroxy-5-(trideuteriomethylsulfinyl)pentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1/i1D3,5D2 |
Clave InChI |
UYHMVWFYYZIVOP-WHMJDICSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])S(=O)C([2H])([2H])CCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


